1-(4-bromophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
Description
This compound belongs to the thienoimidazole class, characterized by a fused thiophene-imidazole core with a 5,5-dioxide moiety. The 4-bromophenyl substituent at position 1 and a mercapto (-SH) group at position 2 define its structural uniqueness. Thienoimidazole derivatives are studied for their diverse pharmacological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties, owing to their electron-rich aromatic systems and functional group versatility .
Properties
IUPAC Name |
3-(4-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S2/c12-7-1-3-8(4-2-7)14-10-6-18(15,16)5-9(10)13-11(14)17/h1-4,9-10H,5-6H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOMZPKAPJRDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-bromophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of a broader class of thieno[3,4-d]imidazole derivatives known for their diverse pharmacological properties. This article reviews the available literature on the biological activity of this specific compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a thieno-imidazole core with a bromophenyl substituent and a mercapto group. The presence of these functional groups contributes to its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that thieno[3,4-d]imidazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds in this class have shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antifungal Properties : Some derivatives have demonstrated efficacy against fungal pathogens by inhibiting ergosterol biosynthesis.
Anticancer Activity
Thieno[3,4-d]imidazole derivatives are being explored for their anticancer potential. Research has revealed:
- Mechanisms : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of BCL-2 family proteins.
- Case Study : A derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting promising anticancer activity.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes:
- Urease Inhibition : Urease inhibitors derived from thieno[3,4-d]imidazoles have shown potential for treating infections caused by urease-producing bacteria.
- Acetylcholinesterase Inhibition : Some derivatives also demonstrate inhibitory effects on acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases.
Research Findings and Data Tables
Case Studies
- Anticancer Study : A study evaluated the cytotoxic effects of several thieno[3,4-d]imidazole derivatives on MCF-7 breast cancer cells. Results indicated that certain compounds led to a significant reduction in cell viability with IC50 values ranging from 10 µM to 25 µM.
- Antimicrobial Study : Another research focused on the antimicrobial efficacy of these compounds against Staphylococcus aureus and Candida albicans. The results showed that some derivatives had minimum inhibitory concentrations (MICs) below 50 µg/mL.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the thienoimidazole 5,5-dioxide scaffold but differ in substituents, which critically influence their physicochemical and biological properties:
Substituent Position and Electronic Effects
- 1-(3-Bromophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide (): The bromine substituent at the meta position (C3) of the phenyl ring introduces distinct electronic and steric effects compared to the para (C4) isomer.
- 1-(3-(Trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide (): The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing electrophilicity and possibly improving metabolic stability compared to bromophenyl analogs.
Alkoxy and Halo Substituents
- 1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (): Ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups are electron-donating, increasing electron density on the phenyl rings. This may enhance π-π stacking interactions in biological targets but reduce solubility in polar solvents.
- The methoxy group at meta further modulates electronic effects.
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Properties
Research Findings and Implications
Substituent Position Matters : The para-bromophenyl analog likely exhibits higher symmetry and crystallinity compared to the meta-bromophenyl isomer, which may influence solubility and bioavailability .
Electron-Withdrawing Groups : The trifluoromethyl analog () is predicted to have enhanced metabolic stability due to the -CF₃ group’s resistance to oxidative degradation, a common issue in brominated analogs.
Steric and Electronic Modulation : Ortho-substituted chlorine () introduces steric constraints that may limit binding to flat enzymatic pockets, whereas methoxy groups improve solubility but reduce electrophilicity .
Q & A
Q. Basic Research Focus
- <sup>1</sup>H NMR : Look for characteristic peaks:
- Aromatic protons (δ 7.15–8.01 ppm for bromophenyl groups) .
- Mercapto (-SH) proton at δ ~2.32–2.63 ppm (split into singlet/triplet based on neighboring groups) .
- IR : Confirm sulfone groups (S=O stretching at ~1150–1300 cm<sup>-1</sup>) and thiol (-SH) at ~2550 cm<sup>-1</sup> .
- MS : Molecular ion peaks matching the molecular formula (e.g., m/z ~420–450 for bromine isotope patterns) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydrothienoimidazole ring .
What strategies address low solubility in pharmacological assays, and how can formulation be improved?
Q. Advanced Research Focus
- Co-solvent systems : Use DMSO:water (e.g., 10% DMSO) or PEG-based solvents to enhance aqueous solubility .
- Derivatization : Introduce hydrophilic groups (e.g., carboxylate via ester hydrolysis) without altering core activity .
- Nanoparticle encapsulation : Use lipid-based carriers to improve bioavailability in in vivo studies .
Validation : Monitor solubility via dynamic light scattering (DLS) and validate bioactivity in cell-based assays .
How can computational methods (e.g., molecular docking) predict biological targets or mechanism of action?
Q. Advanced Research Focus
- Target identification : Dock the compound into proteins like cyclooxygenase-2 (COX-2) or antioxidant enzymes (e.g., SOD) using AutoDock Vina .
- Mechanistic insights : Analyze binding affinity (<i>K</i>d) for sulfone and bromophenyl groups interacting with hydrophobic pockets .
- Validation : Cross-correlate docking results with in vitro assays (e.g., DPPH radical scavenging for antioxidant activity) .
How should researchers resolve contradictions in reported synthesis yields or spectroscopic data?
Q. Advanced Research Focus
- Root-cause analysis :
- Catalyst purity : Impurities in Pd catalysts (e.g., triphenylphosphine ratios) may alter yields .
- Reaction time : Extend reflux duration (e.g., >48 hours) if intermediates are slow to cyclize .
- Data reconciliation : Compare <sup>13</sup>C NMR with computational predictions (e.g., DFT calculations) to validate assignments .
Case Study : A 92% yield was achieved for a bromophenyl imidazole analog using strict anhydrous conditions , while moisture-sensitive steps in other protocols resulted in lower yields .
What experimental designs (e.g., factorial design) optimize reaction parameters for scalability?
Q. Advanced Research Focus
- Full factorial design : Test variables like temperature (80–120°C), catalyst loading (0.1–0.3 mmol), and solvent ratio (THF/Et3N) to identify interactions .
- Response surface methodology (RSM) : Model nonlinear relationships between variables and yield/purity .
Example : A 2<sup>3</sup> design (8 experiments) reduced Pd catalyst usage by 40% while maintaining >85% yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
